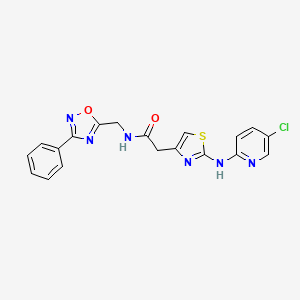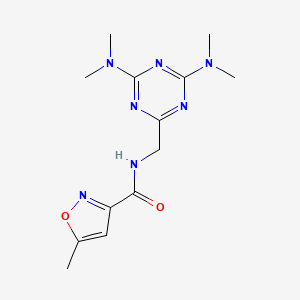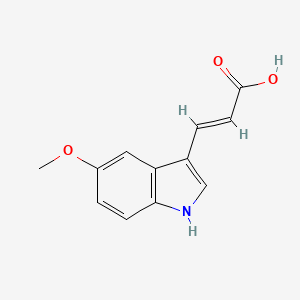![molecular formula C22H18N2O4S B2777961 methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate CAS No. 1105236-47-2](/img/structure/B2777961.png)
methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate is a synthetic organic compound with diverse applications across scientific disciplines. Characterized by its thienopyrimidine core, this compound's structure lends itself to various chemical interactions and potential research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate typically involves multistep organic reactions. Initially, the thienopyrimidine core is constructed through a cyclization reaction involving suitable starting materials. This is followed by methylation of the benzoate group and the incorporation of the methoxy group under carefully controlled conditions, often requiring catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial-scale production would optimize these steps for efficiency and cost-effectiveness, possibly using flow chemistry techniques to streamline synthesis. Reaction parameters, such as temperature, pressure, and reaction time, are finely tuned to maximize output while maintaining product integrity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Yielding thioethers or alcohol derivatives.
Substitution: Particularly electrophilic and nucleophilic aromatic substitution, affecting the benzene ring and thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like bromine for halogenation or Grignard reagents for forming carbon-carbon bonds.
Major Products Formed: Major reaction products depend on the pathway. For instance, oxidation could yield sulfoxides, while reduction might produce simpler aliphatic compounds.
Scientific Research Applications
Chemistry: In chemistry, methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate serves as a building block for synthesizing more complex molecules. Its versatility in undergoing various reactions makes it valuable for creating libraries of compounds for screening purposes.
Biology: Biologically, it can be used in the development of biochemical assays, where its interactions with biological molecules provide insights into enzyme kinetics and receptor binding.
Medicine: In medicine, research explores its potential as a lead compound for drug development, particularly targeting pathways involving thienopyrimidine derivatives known for their pharmacological activities.
Industry: Industrial applications might involve its use in the synthesis of advanced materials or as intermediates in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, involving binding to specific targets such as enzymes or receptors. Its thienopyrimidine core can mimic endogenous molecules, allowing it to interfere with biological pathways. This interference can modulate activity, such as inhibiting enzyme function or altering signal transduction pathways, critical for developing therapeutic agents.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other thienopyrimidine derivatives, methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate is unique due to its methoxy and benzoate groups. These groups confer distinct chemical properties, such as improved solubility and reactivity.
List of Similar Compounds
This compound: : Structurally similar but lacking the methoxy group.
Thienopyrimidine derivatives: : Varied substitutions on the thieno and pyrimidine rings.
Benzothiophene compounds: : Similar sulfur-containing heterocycles.
This compound's diversity in applications, along with its distinctive chemical properties, makes it a compound of significant interest in both academic research and industrial applications.
Properties
IUPAC Name |
methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-18-9-8-15(22(26)28-2)10-16(18)11-24-13-23-19-17(12-29-20(19)21(24)25)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPMLSRIRFJQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2777880.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)
![5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2777885.png)
![2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2777886.png)






![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2777899.png)
![4-{1-[(2s)-2-(Dimethylamino)-3-methylbutanoyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2777900.png)
